2-Bromo-4-fluoro-6-hydroxybenzoic acid
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Overview
Description
2-Bromo-4-fluoro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Mechanism of Action
Target of Action
Similar compounds are known to be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Mode of Action
The mode of action of 2-Bromo-4-fluoro-6-hydroxybenzoic acid is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound may play a role in the synthesis of biaryl intermediates, which are important in various biochemical reactions .
Result of Action
Its role in the synthesis of biaryl intermediates suggests that it may contribute to the formation of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound may play a role, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-hydroxybenzoic acid typically involves the bromination and fluorination of a hydroxybenzoic acid derivative. One common method starts with 4-hydroxybenzoic acid, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-hydroxybenzoic acid is then fluorinated using a fluorinating agent like sulfur tetrafluoride or diethylaminosulfur trifluoride (DAST) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-4-fluoro-6-hydroxybenzoic acid, while Suzuki-Miyaura coupling can produce various biaryl derivatives .
Scientific Research Applications
2-Bromo-4-fluoro-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzoic acid:
2-Fluoro-6-hydroxybenzoic acid: Lacks the bromine atom, which influences its chemical properties and interactions.
4-Bromo-2-hydroxybenzoic acid: Has a different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
2-Bromo-4-fluoro-6-hydroxybenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group. This combination of functional groups provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-4-fluoro-6-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,10H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEADNFGAIWKGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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